molecular formula C23H27N3O4S B2968311 6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866848-44-4

6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2968311
CAS RN: 866848-44-4
M. Wt: 441.55
InChI Key: LRFAMJKIAMYBTJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline, also known as DMXAA or ASA404, is a small molecule drug that has shown potential as an anti-cancer agent. It was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Various synthetic methods for quinoline derivatives involve reactions such as the Friedländer synthesis, which could potentially apply to the synthesis of "6,7-Dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline" (Tominaga et al., 1994). These methods can lead to the development of polyfunctionalized quinolines with varied biological activities.
  • Chemical Modifications : The compound's structure allows for modifications that could enhance its properties or lead to new derivatives with potential applications in drug development, fluorescence, and catalysis (Bodke et al., 2013).

Applications in Scientific Research

  • Biological Activities : Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and kinase inhibition properties. For instance, optimization of quinoline derivatives has led to potent inhibitors of Src kinase activity, suggesting potential research applications in cancer therapy (Boschelli et al., 2001).
  • Fluorescent Probes : Some quinoline derivatives are investigated for their fluorescent properties, which could be leveraged in the development of fluorescent probes for biological and chemical research (Le et al., 2020).
  • Green Chemistry : The compound's framework has potential applications in green chemistry, such as the development of environmentally friendly catalysts for chemical synthesis. A study demonstrated the use of nanocrystalline titania-based sulfonic acid material for the synthesis of quinoline derivatives, highlighting a green approach to chemical synthesis (Murugesan et al., 2016).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-5-7-17(8-6-16)31(27,28)22-15-24-19-14-21(30-4)20(29-3)13-18(19)23(22)26-11-9-25(2)10-12-26/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFAMJKIAMYBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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